Cas no 51820-82-7 (2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-)
![2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- structure](https://de.kuujia.com/scimg/cas/51820-82-7x500.png)
51820-82-7 structure
Produktname:2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-
2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-
- 2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl e
- rel-(+)-Methyl (3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-2H,6H-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylate
- CHEMBL519742
- Allamandin
- NSC 251690
- 51820-82-7
- Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate
- 2H,6H-1,4,5-Trioxadicyclopent(a,hi)indene-7-carboxylic acid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester, (3E,3aalpha,4abeta,6beta,7alpha,7abeta,9aR*,9bbeta)-
- DTXSID501099908
-
- Inchi: InChI=1S/C15H16O7/c1-3-6-10-15(22-11(6)16)5-4-7-8(12(17)19-2)13(18)21-14(20-10)9(7)15/h3-5,7-10,13-14,18H,1-2H3/b6-3+/t7-,8-,9-,10+,13+,14+,15+/m0/s1
- InChI-Schlüssel: UEOKCUGZTJHPBW-FNIPEDCFSA-N
- Lächelt: CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O
Berechnete Eigenschaften
- Genaue Masse: 308.08960285g/mol
- Monoisotopenmasse: 308.08960285g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 609
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 91.3Ų
2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- Verwandte Literatur
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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